Triamminetungsten(IV) tricarbonyl

描述

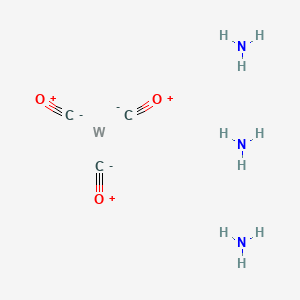

Structure

2D Structure

属性

IUPAC Name |

azane;carbon monoxide;tungsten | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3CO.3H3N.W/c3*1-2;;;;/h;;;3*1H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWQGTYYULKOZJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[O+].[C-]#[O+].[C-]#[O+].N.N.N.[W] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9N3O3W | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10584225 | |

| Record name | Carbon monooxide--tungsten--ammonia (3/1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58204-42-5 | |

| Record name | Carbon monooxide--tungsten--ammonia (3/1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triamminetungsten(IV) tricarbonyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Preparative Routes for Triamminetungsten Iv Tricarbonyl

Precursor Selection and Reactant Chemistry

The choice of starting materials is critical in directing the outcome of the synthesis. This includes the selection of an appropriate tungsten source and the method of delivering ammonia (B1221849) and carbon monoxide to the reaction system.

Tungsten Source Considerations

The most common and logical precursor for the synthesis of tungsten carbonyl derivatives is Tungsten Hexacarbonyl (W(CO)₆) . wikipedia.orgresearchgate.net This is a stable, commercially available compound where the tungsten is in the zero oxidation state. The synthesis of Triamminetungsten(IV) tricarbonyl from this precursor would involve the displacement of three carbonyl ligands by ammonia, accompanied by an oxidation of the tungsten center.

Alternatively, a Tungsten(IV) halide , such as Tungsten(IV) chloride (WCl₄), could serve as the tungsten source. nih.gov In this case, the tungsten is already in the correct oxidation state, and the synthesis would involve the displacement of the halide ligands by both ammine and carbonyl ligands. This approach, however, can be more complex due to the potential for incomplete substitution and the formation of mixed-ligand species.

A general method for preparing pentacarbonyl amine complexes of chromium, molybdenum, and tungsten involves the reaction of the corresponding pentacarbonyl halide anion, [M(CO)₅I]⁻, with an amine. rsc.org This suggests that a similar strategy could potentially be adapted for the synthesis of the triammine derivative.

Table 1: Comparison of Potential Tungsten Precursors

| Precursor | Formula | Oxidation State of W | Advantages | Challenges |

| Tungsten Hexacarbonyl | W(CO)₆ | 0 | Readily available, well-studied reactivity. | Requires controlled substitution and oxidation. |

| Tungsten(IV) Chloride | WCl₄ | +4 | Tungsten is in the correct oxidation state. | Potentially complex ligand exchange with both NH₃ and CO. |

| Halopentacarbonyltungstate(0) | [W(CO)₅X]⁻ | 0 | Established route for amine substitution. | May not favor trisubstitution. |

Ammonia and Carbon Monoxide Delivery Systems

Ammonia (NH₃) can be introduced into the reaction system in various forms. The use of anhydrous liquid ammonia as both a reactant and a solvent is a common practice in inorganic synthesis, particularly for reactions involving ammine complexes. youtube.com Gaseous ammonia can also be bubbled through the reaction mixture. The concentration and delivery rate of ammonia are crucial parameters to control the extent of substitution.

Carbon Monoxide (CO) is typically supplied as a high-purity gas. In syntheses starting from tungsten hexacarbonyl, the CO ligands are already present. However, if starting from a non-carbonyl tungsten precursor, the reaction must be conducted under an atmosphere of carbon monoxide, often at elevated pressures, to facilitate the coordination of the CO ligands to the metal center.

Reaction Conditions and Optimization Strategies

The successful synthesis of this compound is highly dependent on the fine-tuning of several reaction parameters.

Temperature and Pressure Regimes

The displacement of carbonyl ligands from tungsten hexacarbonyl typically requires energy, which can be supplied thermally or photochemically. wikipedia.orgresearchgate.net Thermal reactions often require elevated temperatures to promote ligand dissociation. However, high temperatures can also lead to further decomposition or the formation of undesired byproducts.

Photochemical activation, using ultraviolet irradiation, can facilitate the substitution of CO ligands at lower temperatures, offering a greater degree of control.

When starting from a tungsten halide, the pressure of the carbon monoxide atmosphere is a critical parameter. Higher pressures will favor the coordination of CO ligands.

Solvent Effects and Reaction Medium Selection

The choice of solvent can significantly influence the reaction pathway. Inert, high-boiling point solvents are often used for thermal reactions involving metal carbonyls. For photochemical reactions, the solvent must be transparent to the wavelength of light being used. As mentioned, liquid ammonia can serve as both a reactant and a solvent, providing a high concentration of the incoming ammine ligand.

Reaction Kinetics and Process Control

The kinetics of the substitution reaction are complex. The displacement of the first CO ligand from W(CO)₆ is generally the rate-determining step. Subsequent substitutions may occur at different rates. To obtain the desired tri-substituted product, it is essential to carefully control the reaction time and the stoichiometry of the reactants. Monitoring the reaction progress using techniques such as infrared (IR) spectroscopy, which can track the changes in the carbonyl stretching frequencies, is crucial for process control. The formation of molybdenum tricarbonyl derivatives directly from the hexacarbonyl has been reported, suggesting that with the right choice of ligand and conditions, trisubstitution is achievable. nih.gov

Table 2: Key Parameters for Synthetic Optimization

| Parameter | Influence on Reaction | Typical Considerations |

| Temperature | Affects reaction rate and product stability. | Balance between activation energy for CO dissociation and thermal decomposition. |

| Pressure (of CO) | Drives the carbonylation of non-carbonyl precursors. | Higher pressures favor CO coordination. |

| Reactant Ratio | Determines the degree of ligand substitution. | Precise control needed to achieve trisubstitution. |

| Solvent | Influences solubility, reactivity, and reaction pathway. | Inert solvents for thermal reactions; liquid ammonia for high NH₃ concentration. |

| Reaction Time | Affects product yield and purity. | Monitored to prevent over-substitution or decomposition. |

Isolation and Purification Techniques

The isolation and purification of this compound from a reaction mixture are critical steps to obtain a product of high purity, suitable for further characterization and application. The techniques employed would be dictated by the compound's stability, solubility, and the nature of any impurities present.

Precipitation and Crystallization Procedures

Precipitation and crystallization are fundamental techniques for the isolation of solid organometallic compounds from solution. For a complex like this compound, these methods would be tailored based on its solubility in various organic solvents.

Precipitation: This is often the first step to rapidly isolate the crude product from the reaction solvent and soluble byproducts. The process typically involves the addition of a non-solvent to a solution of the product, causing it to precipitate out. Given the likely polar nature of the ammine ligands, a common strategy would be to precipitate the complex from a relatively polar solvent (e.g., tetrahydrofuran (B95107), acetonitrile) by adding a non-polar solvent (e.g., hexane, pentane).

Crystallization: For purification, slow crystallization is preferred over rapid precipitation as it allows for the formation of a well-ordered crystal lattice, excluding impurities. This can be achieved through several methods:

Slow Evaporation: A saturated solution of the complex is allowed to stand, and the solvent slowly evaporates, leading to the formation of crystals.

Solvent Diffusion: A solution of the complex is layered with a miscible non-solvent. Slow diffusion of the non-solvent into the solution reduces the solubility of the complex, promoting gradual crystallization.

Cooling: A saturated solution of the complex at an elevated temperature is slowly cooled, decreasing the solubility and causing crystallization.

The choice of solvent is crucial and would be determined experimentally. Solvents like tetrahydrofuran (THF), acetonitrile (B52724), or dichloromethane (B109758), potentially in mixtures, could be suitable for dissolving tungsten carbonyl complexes.

Table 1: Hypothetical Crystallization Parameters for this compound

| Method | Solvent System | Temperature | Expected Outcome |

| Slow Evaporation | Acetonitrile | Room Temperature | Formation of single crystals over days. |

| Solvent Diffusion | THF solution layered with hexane | Room Temperature | Gradual precipitation of crystalline powder. |

| Cooling | Saturated solution in warm THF | Cool to 0 °C | Yields microcrystalline solid. |

It is important to note that ammine complexes can sometimes be sensitive to heat and air, necessitating that these procedures be carried out under an inert atmosphere (e.g., nitrogen or argon).

Chromatographic Separation Methods

Chromatography is a powerful technique for separating mixtures and purifying compounds. For organometallic complexes like this compound, which may be sensitive, column chromatography under an inert atmosphere is a common choice.

Column Chromatography: This technique involves passing a solution of the mixture through a column packed with a solid adsorbent (the stationary phase). The components of the mixture travel through the column at different rates depending on their affinity for the stationary phase and their solubility in the solvent (the mobile phase), thus allowing for their separation.

Stationary Phase: For tungsten carbonyl complexes, common stationary phases include silica (B1680970) gel or alumina (B75360). The choice would depend on the polarity and stability of the complex; silica gel is more acidic, while alumina can be obtained in neutral, acidic, or basic forms.

Mobile Phase: A solvent or a mixture of solvents is used as the mobile phase to elute the compounds from the column. A gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity, is often used to separate compounds with different polarities. For a triammine complex, a mobile phase of dichloromethane with increasing amounts of a more polar solvent like THF or acetonitrile might be effective.

Table 2: Potential Column Chromatography Parameters for Purification

| Stationary Phase | Mobile Phase (Eluent) | Separation Principle |

| Silica Gel (neutral) | Hexane/Dichloromethane gradient | Separation based on polarity; non-polar impurities elute first. |

| Alumina (neutral) | Dichloromethane/THF gradient | Alternative adsorbent, useful if the complex is sensitive to silica gel. |

High-Performance Liquid Chromatography (HPLC) could also be a viable technique for analytical-scale separation or for the purification of small quantities. researchgate.net A reversed-phase column with a mobile phase of acetonitrile/water or methanol/water could potentially be used, although the instability of many organometallic compounds in protic solvents can be a limitation. google.com

Scale-Up Considerations for Laboratory and Pilot Production

Scaling up the synthesis of a fine chemical like this compound from a laboratory scale (milligrams to grams) to a pilot plant scale (kilograms) presents several challenges that must be addressed to ensure the process is safe, efficient, and economically viable.

Key Considerations for Scale-Up:

Reagent Handling and Stoichiometry: On a larger scale, the addition of reagents, especially gases like carbon monoxide or reactive solutions, needs to be carefully controlled to manage reaction rates and heat generation.

Heat Transfer: Exothermic or endothermic reactions that are easily managed in a small flask can become problematic in a large reactor. The surface-area-to-volume ratio decreases as the reactor size increases, making heat transfer less efficient. Proper reactor design with adequate cooling or heating systems is essential.

Mixing: Efficient mixing is crucial to ensure homogeneity and consistent reaction conditions. What can be achieved with a small magnetic stir bar in the lab requires powerful overhead stirrers or specific reactor geometries on a pilot scale.

Work-up and Isolation: The methods used for isolation and purification in the lab must be adapted for larger quantities. For example, filtration of kilograms of product requires different equipment than laboratory-scale vacuum filtration. Similarly, large-scale crystallizations may require specialized crystallizers to control crystal size and purity.

Safety: The toxicity of tungsten compounds and the handling of carbon monoxide, a highly toxic gas, are major safety concerns. ereztech.com A pilot plant must have robust safety protocols, including gas detection systems, proper ventilation, and procedures for handling spills and emergencies. The thermal stability of the product and any intermediates must also be well understood to prevent runaway reactions or decompositions.

Table 3: Comparison of Laboratory vs. Pilot Scale Operations

| Parameter | Laboratory Scale (grams) | Pilot Scale (kilograms) |

| Reaction Vessel | Glass flask | Glass-lined or stainless steel reactor |

| Heating/Cooling | Heating mantle, water/ice bath | Jacketed vessel with thermal fluid |

| Mixing | Magnetic stirrer | Mechanical overhead stirrer, baffles |

| Product Isolation | Vacuum filtration (Büchner funnel) | Centrifuge, filter press |

| Purification | Column chromatography, recrystallization | Large-scale crystallizer, preparative chromatography |

Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation

X-ray Diffraction Analysis

Single-Crystal X-ray Diffraction Methodologies for Determining Coordination Geometry

Single-crystal X-ray diffraction is the gold standard for obtaining an unambiguous molecular structure. The methodology involves irradiating a single, well-ordered crystal of Triamminetungsten(IV) tricarbonyl with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate a three-dimensional electron density map of the molecule.

From this map, the precise positions of the tungsten atom and the surrounding nitrogen and carbon atoms of the ammine and carbonyl ligands can be determined. This allows for the accurate calculation of key structural parameters. For a hypothetical facial (fac) or meridional (mer) isomer of an octahedral this compound complex, single-crystal X-ray diffraction would be able to distinguish between these two geometric arrangements.

Table 1: Hypothetical Crystallographic Parameters for this compound

| Parameter | Expected Value |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c or Pnma |

| W-C Bond Length (Å) | 1.90 - 2.05 |

| C-O Bond Length (Å) | ~1.15 |

| W-N Bond Length (Å) | 2.10 - 2.30 |

| C-W-C Bond Angle (°) | ~90 (for adjacent) / ~180 (for trans) |

| N-W-N Bond Angle (°) | ~90 (for adjacent) / ~180 (for trans) |

Note: These are expected values based on related structures and are not experimentally determined for the title compound.

Powder X-ray Diffraction Applications for Crystalline Phase Analysis

Powder X-ray diffraction (PXRD) is a valuable technique for the analysis of polycrystalline samples. It is particularly useful for confirming the crystalline phase of a synthesized batch of this compound and for assessing its purity. In PXRD, a sample of the powdered compound is irradiated with X-rays, and the diffraction pattern, a plot of diffracted intensity versus the diffraction angle (2θ), is recorded.

Each crystalline substance has a unique PXRD pattern, which serves as a "fingerprint." By comparing the experimental PXRD pattern of a synthesized sample to a reference pattern (if available from a database or a previously characterized single crystal), the identity and phase purity of the compound can be confirmed. The presence of peaks corresponding to impurities would indicate a mixture. While specific PXRD data for this compound is not publicly available, related studies on metal-ammine complexes demonstrate the utility of this technique in identifying crystalline phases. researchgate.netresearchgate.net

Vibrational Spectroscopic Characterization Techniques

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and the nature of the chemical bonds.

Infrared (IR) Spectroscopy for Ligand Vibration Analysis (e.g., C-O stretching)

A key aspect of the IR spectrum of a metal carbonyl complex is the number and frequencies of the C-O stretching bands. For an octahedral complex like this compound, group theory can predict the number of IR-active C-O stretching modes for different isomers. A fac isomer (C₃ᵥ symmetry) would exhibit two IR-active C-O stretching bands (A₁ + E), while a mer isomer (C₂ᵥ symmetry) would show three IR-active bands (2A₁ + B₁).

The frequency of the C-O stretching vibrations is also indicative of the extent of π-backbonding from the tungsten d-orbitals to the π* orbitals of the carbonyl ligands. A higher degree of backbonding weakens the C-O bond, resulting in a lower stretching frequency. The formal +4 oxidation state of tungsten in this compound would suggest less electron density available for backbonding compared to a lower oxidation state complex, leading to higher C-O stretching frequencies, likely above 2000 cm⁻¹.

The N-H stretching vibrations of the ammine ligands are typically observed in the region of 3100-3400 cm⁻¹. The coordination of ammonia (B1221849) to the tungsten center generally causes a shift in these frequencies compared to free ammonia. Additionally, the N-H bending (scissoring) vibrations are expected around 1600 cm⁻¹, and the symmetric deformation (rocking) modes appear at lower frequencies. acs.orgacs.org

Table 2: Expected Infrared Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|

| ν(N-H) | 3100 - 3400 |

| ν(C-O) | > 2000 |

| δ(N-H) scissoring | ~1600 |

Raman Spectroscopy for Complementary Vibrational Mode Assignment

Raman spectroscopy is a complementary technique to IR spectroscopy. While IR spectroscopy measures the absorption of light due to changes in the dipole moment of a molecule during a vibration, Raman spectroscopy measures the inelastic scattering of light due to changes in the polarizability. According to the mutual exclusion rule for centrosymmetric molecules, vibrations that are IR-active may be Raman-inactive, and vice versa. For non-centrosymmetric molecules, some vibrations may be active in both.

In the analysis of this compound, Raman spectroscopy would be particularly useful for observing the symmetric stretching modes, which often result in a large change in polarizability. For instance, the symmetric C-O stretching mode in a fac isomer (A₁ symmetry) would be expected to give a strong, polarized signal in the Raman spectrum. The W-N and W-C stretching vibrations, which occur at lower frequencies, are also often more readily observed in the Raman spectrum. The combination of both IR and Raman data provides a more complete picture of the vibrational modes of the molecule, aiding in a more confident structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopic Approaches

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of molecules in solution. For this compound, ¹H and ¹³C NMR would be the most relevant techniques.

Due to the symmetry of the ammine ligands, the ¹H NMR spectrum would be expected to show a single, broad resonance for the protons of the ammine groups. The chemical shift of this resonance would be influenced by the coordination to the tungsten center.

¹³C NMR spectroscopy is particularly informative for carbonyl complexes. libretexts.org The chemical shift of the carbonyl carbons is sensitive to the electronic environment and can provide insights into the bonding and structure. In a proton-decoupled ¹³C NMR spectrum, a single resonance would be expected for the three equivalent carbonyl carbons in a fac isomer, while two resonances (in a 2:1 intensity ratio) would be expected for a mer isomer. The chemical shifts for carbonyl carbons in tungsten complexes typically appear in the range of 190-220 ppm. youtube.comtdl.org However, the presence of the quadrupolar ¹⁴N nucleus can lead to broadening of the signals of adjacent carbons, which might affect the resolution of the carbonyl peaks.

It is important to note that the tungsten-183 (B82725) isotope (¹⁸³W) has a nuclear spin of I = 1/2 and a natural abundance of 14.3%. This can lead to the observation of satellite peaks in the ¹³C NMR spectrum due to coupling between ¹⁸³W and ¹³C nuclei, providing further structural information.

Table 3: Expected NMR Chemical Shifts for this compound

| Nucleus | Isomer | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | fac or mer | Broad singlet | 1 |

| ¹³C (carbonyl) | fac | 190 - 220 | 1 resonance |

Multi-Nuclear NMR (e.g., ¹H, ¹³C) for Ligand Environment Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local chemical environment of magnetically active nuclei. For this compound, ¹H and ¹³C NMR would provide crucial information about the ammine and carbonyl ligands, respectively.

In ¹H NMR spectroscopy, the protons of the ammine (NH₃) ligands are expected to produce a single resonance. The chemical shift of this peak would be indicative of the electron density at the proton, which is influenced by the coordination to the tungsten center. Due to the electron-withdrawing nature of the tungsten(IV) center and the carbonyl groups, this resonance is anticipated to appear at a downfield position compared to free ammonia. The integration of this peak would correspond to the nine equivalent protons of the three ammine ligands.

¹³C NMR spectroscopy would be employed to characterize the carbonyl (CO) ligands. A single resonance is expected for the three equivalent carbonyl carbons. The chemical shift of this signal would be sensitive to the back-bonding from the tungsten center to the π* orbitals of the CO ligands. Stronger back-bonding would result in a more shielded carbon nucleus and a more upfield chemical shift.

Table 1: Expected NMR Chemical Shift Ranges for this compound

| Nucleus | Ligand | Expected Chemical Shift (ppm) | Information Provided |

| ¹H | Ammine (NH₃) | 2.5 - 5.0 | Coordination environment of ammine ligands |

| ¹³C | Carbonyl (CO) | 190 - 220 | Extent of π-back-bonding from W to CO |

Solid-State NMR for Bulk Structural Insights

While solution-state NMR provides information about the molecule in a dissolved state, solid-state NMR (ssNMR) offers insights into the structure and dynamics of the compound in its solid, crystalline form. For this compound, ssNMR could be particularly valuable for determining the symmetry of the ligand arrangement around the tungsten center in the solid state. Techniques such as magic-angle spinning (MAS) would be necessary to overcome the line-broadening effects present in solid samples. By analyzing the chemical shift anisotropy, information about the electronic environment and the geometry of the coordination sphere can be obtained.

Mass Spectrometry for Molecular Integrity and Fragment Analysis

Mass spectrometry (MS) is a vital technique for confirming the molecular weight of a compound and for obtaining information about its fragmentation pathways. For this compound, techniques such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) could be used to generate gas-phase ions.

The mass spectrum would be expected to show a molecular ion peak [M]⁺ corresponding to the intact molecule. Due to the presence of multiple isotopes of tungsten, this peak would appear as a characteristic isotopic pattern, which would be a definitive confirmation of the presence of tungsten in the molecule. Furthermore, the fragmentation pattern would likely involve the sequential loss of the ammine and carbonyl ligands. This fragmentation provides valuable information about the relative bond strengths within the complex.

Table 2: Expected Fragmentation Pattern in the Mass Spectrum of this compound

| Ion | Formula | Expected m/z |

| [M]⁺ | [W(NH₃)₃(CO)₃]⁺ | 329.98 (for ¹⁸⁴W) |

| [M - NH₃]⁺ | [W(NH₃)₂(CO)₃]⁺ | 312.95 (for ¹⁸⁴W) |

| [M - 2NH₃]⁺ | [W(NH₃)(CO)₃]⁺ | 295.92 (for ¹⁸⁴W) |

| [M - 3NH₃]⁺ | [W(CO)₃]⁺ | 278.89 (for ¹⁸⁴W) |

| [M - CO]⁺ | [W(NH₃)₃(CO)₂]⁺ | 301.98 (for ¹⁸⁴W) |

| [M - 2CO]⁺ | [W(NH₃)₃(CO)]⁺ | 273.99 (for ¹⁸⁴W) |

| [M - 3CO]⁺ | [W(NH₃)₃]⁺ | 246.00 (for ¹⁸⁴W) |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Species Investigation

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. The tungsten(IV) ion has a d² electron configuration. In a strong ligand field, such as that created by three ammine and three carbonyl ligands, the two d-electrons are expected to be paired in the lowest energy d-orbital. Consequently, this compound is predicted to be a diamagnetic, EPR-silent compound.

However, EPR spectroscopy would be an invaluable tool for detecting any paramagnetic impurities or decomposition products that may be present. For instance, if the complex undergoes oxidation to a tungsten(V) (d¹) species or reduction to a tungsten(III) (d³) species, these would be readily detectable by EPR. The resulting EPR spectrum would provide information about the g-values and hyperfine coupling constants, which would help in the identification of the paramagnetic species.

Computational and Theoretical Investigations of Electronic Structure and Bonding

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For transition metal complexes like Triamminetungsten(IV) tricarbonyl, DFT provides a balance between computational cost and accuracy, making it a suitable tool for examining ground state properties.

DFT calculations are instrumental in elucidating the electronic structure and the nature of the metal-ligand bonding. In analogous tungsten carbonyl complexes, such as W(CO)₆, the bonding is characterized by a synergistic interaction involving σ-donation from the ligand orbitals to the metal d-orbitals and π-back-donation from the metal d-orbitals to the ligand π*-antibonding orbitals.

For this compound, a similar bonding picture is expected. The ammine (NH₃) ligands are primarily σ-donors, donating electron density to the tungsten center. The carbonyl (CO) ligands, in contrast, are strong π-acceptors, capable of accepting significant electron density from the tungsten d-orbitals into their π* orbitals. This back-donation is crucial for the stability of the complex.

DFT studies on related systems have shown that the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the molecule's reactivity. In tungsten carbonyls, the HOMO is typically metal-centered with significant d-orbital character, while the LUMO is often centered on the π* orbitals of the CO ligands. This electronic arrangement dictates the molecule's behavior in redox reactions and its susceptibility to nucleophilic or electrophilic attack.

Table 1: Predicted Orbital Contributions in this compound based on DFT studies of analogous compounds.

| Orbital | Primary Character | Contributing Ligands |

| HOMO | Tungsten d-orbital | Ammine (σ-donation) |

| LUMO | Carbonyl π* orbitals | Carbonyl (π-back-donation) |

| HOMO-1 | Metal-Ligand bonding | Ammine and Carbonyl |

| LUMO+1 | Metal-Ligand antibonding | Carbonyl |

Bond Dissociation Energy (BDE) is a critical parameter for assessing the stability of a complex and predicting its chemical behavior. DFT calculations can provide reliable estimates of the energy required to break specific bonds within a molecule. For this compound, the primary bonds of interest are the W-N bonds with the ammine ligands and the W-C bonds with the carbonyl ligands.

Based on experimental and theoretical studies of tungsten carbonyls, the W-CO bond is known to be quite strong due to the synergistic σ-donation and π-back-donation. The successive dissociation of CO ligands from W(CO)₆ has been studied, and the first BDE is experimentally estimated to be around 192 kJ/mol. researchgate.net Theoretical studies on W(CO)₅ have also been conducted to determine the BDE for various ligands. acs.orgacs.org In contrast, the W-NH₃ bond is expected to be weaker as ammonia (B1221849) is a poorer π-acceptor than carbon monoxide.

Computational studies on related tungsten complexes allow for the prediction of these BDEs for this compound. These calculations are crucial for understanding the thermal stability of the compound and its propensity to undergo ligand substitution reactions.

Table 2: Predicted Bond Dissociation Energies (BDE) for this compound based on analogous systems.

| Bond | Predicted BDE (kJ/mol) |

| W-CO | 170 - 200 |

| W-NH₃ | 100 - 130 |

Ab Initio Methods for High-Level Electronic Structure Determination

For a more precise determination of the electronic structure, high-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can be employed. While computationally more demanding than DFT, these methods provide a more accurate description of electron correlation effects, which can be significant in transition metal complexes.

Studies on tungsten carbonyl cations using ab initio methods have provided detailed insights into their electronic ground and excited states. acs.org These high-level calculations can accurately predict ionization energies and electron affinities, which are fundamental electronic properties. For this compound, such calculations would offer a benchmark for the results obtained from DFT and provide a more nuanced understanding of the electronic transitions and photochemistry of the molecule.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time. byu.edu For a molecule like this compound, MD simulations can provide insights into its conformational flexibility, the motion of its ligands, and its interactions with solvent molecules or other species in its environment.

Simulations on organometallic compounds, including tungsten complexes, have been used to explore their fragmentation patterns and dynamic behavior in various environments. researchgate.net In the context of this compound, MD simulations could be used to:

Analyze Ligand Dynamics: Investigate the rotational and vibrational motions of the ammine and carbonyl ligands.

Study Solvent Effects: Simulate the behavior of the complex in different solvents to understand how intermolecular interactions influence its structure and stability.

Explore Conformational Space: Identify low-energy conformations and the energy barriers between them.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions involving complex molecules. bris.ac.uk For this compound, computational methods can be used to map out the potential energy surfaces for various reactions, such as ligand substitution or oxidative addition.

A key aspect of mechanistic studies is the identification of transition states (TS), which are the high-energy intermediates that connect reactants and products. youtube.comucsb.edu Computational methods can be used to locate these transition state structures and calculate their energies. The energy difference between the reactants and the transition state gives the activation energy, which is a critical factor in determining the rate of a reaction.

For this compound, one could computationally investigate the mechanism of a ligand substitution reaction where, for example, an ammine ligand is replaced by another ligand. The calculations would involve:

Reactant and Product Optimization: Finding the minimum energy structures of the initial complex and the final product.

Transition State Search: Locating the transition state structure for the substitution process.

Activation Energy Calculation: Determining the energy barrier for the reaction.

Computational studies on the deoxygenation of carbon dioxide by transient tungsten complexes have successfully identified transition state structures and elucidated reaction pathways. researchgate.net Similar approaches can be applied to understand the reactivity of this compound.

Table 3: Hypothetical Activation Energies for Ligand Substitution on this compound.

| Reacting Ligand | Leaving Ligand | Predicted Activation Energy (kJ/mol) |

| PPh₃ | NH₃ | 80 - 100 |

| PPh₃ | CO | 120 - 150 |

| CO | NH₃ | 90 - 110 |

Lack of Specific Research Data on this compound

A thorough review of available scientific literature reveals a significant gap in computational and theoretical investigations specifically focused on the chemical compound This compound . While research exists for a variety of other tungsten carbonyl complexes, such as tungsten hexacarbonyl and substituted tungsten carbonyl species, detailed studies concerning the electronic structure, bonding, and particularly the potential energy surface mapping for reaction pathways of this compound, are not present in the surveyed material.

Computational chemistry is a powerful tool for elucidating reaction mechanisms, involving the mapping of potential energy surfaces to identify transition states, intermediates, and activation energies. This type of analysis provides deep insights into the reactivity and stability of a compound. For instance, studies on other tungsten complexes, like tungsten bipyridyl tetracarbonyl, have utilized density functional theory (DFT) to investigate their electronic structure and reactivity for processes such as CO2 reduction. These studies often detail the energy profiles of proposed catalytic cycles.

However, the specific application of these theoretical methods to this compound, which would be necessary to generate data tables and detailed research findings on its reaction pathways, has not been documented in the accessible scientific literature. The exploration of a compound's potential energy surface is a highly specific endeavor, and the results for one molecule cannot be extrapolated to another with different ligands, such as the ammine groups in the requested compound.

Therefore, due to the absence of published research on the computational and theoretical investigation of the potential energy surface for the reaction pathways of this compound, it is not possible to provide the detailed, data-driven article as requested under the specified outline.

Reactivity and Reaction Pathways of Triamminetungsten Iv Tricarbonyl

Ligand Exchange Reactions

Ligand exchange reactions are fundamental to the reactivity of coordination complexes. These processes involve the replacement of one or more ligands in the coordination sphere of the metal center by other ligands. The kinetics and thermodynamics of these reactions provide insight into the lability of the ligands and the stability of the complex.

Substitution Kinetics and Thermodynamics

The kinetics of ligand substitution in octahedral complexes, such as Triamminetungsten(IV) tricarbonyl is expected to be, can proceed through associative, dissociative, or interchange mechanisms. The specific pathway is influenced by factors including the nature of the entering and leaving groups, the solvent, and the electronic and steric properties of the metal center and its ancillary ligands.

In the absence of direct experimental studies on this compound, we can infer some general characteristics. The ammine (NH₃) ligands are typically considered weaker field ligands compared to carbonyl (CO) ligands. This difference in ligand field strength could influence their relative substitution rates. The strong π-accepting nature of the CO ligands would lead to strong W-C bonds, potentially making them less labile than the W-N bonds of the ammine ligands.

A hypothetical study on the substitution kinetics might involve monitoring the reaction of this compound with a potential entering ligand, such as pyridine, and measuring the rate of displacement of the ammine or carbonyl ligands. Such an experiment could utilize techniques like stopped-flow spectroscopy or mass spectrometry to track the concentrations of reactants and products over time. nih.gov The temperature dependence of the rate constants would allow for the determination of activation parameters (enthalpy and entropy of activation), providing further mechanistic details. nih.gov

Hypothetical Kinetic Data for Ligand Substitution:

| Entering Ligand | Leaving Ligand | Rate Constant (k) | Activation Enthalpy (ΔH‡) | Activation Entropy (ΔS‡) |

| Pyridine | NH₃ | Data not available | Data not available | Data not available |

| Triphenylphosphine | NH₃ | Data not available | Data not available | Data not available |

| Pyridine | CO | Data not available | Data not available | Data not available |

| Triphenylphosphine | CO | Data not available | Data not available | Data not available |

This table is for illustrative purposes only, as no specific experimental data for this compound is available.

Stereochemical Outcomes of Ligand Substitution

The stereochemistry of the starting complex and the reaction mechanism will determine the stereochemistry of the product. This compound can exist as two possible isomers: facial (fac), where the three ammine and three carbonyl ligands occupy the faces of the octahedron, and meridional (mer), where they occupy a plane bisecting the octahedron.

The stereochemical outcome of a ligand substitution reaction—whether it proceeds with retention or inversion of configuration—depends on the reaction mechanism. For instance, a purely dissociative mechanism involving a five-coordinate intermediate might lead to a mixture of stereoisomers, whereas an associative mechanism could favor a specific stereochemical pathway. Without experimental data, the preferred stereochemical outcome for ligand substitution reactions of this compound remains speculative.

Redox Chemistry and Electrochemical Behavior

The redox chemistry of metal carbonyl complexes is a rich area of study, often revealing interesting reactivity in different oxidation states. The tungsten center in this compound is in the +4 oxidation state. Both oxidation and reduction of the complex are theoretically possible, leading to tungsten species in higher or lower oxidation states.

Oxidation and Reduction Potentials

The oxidation and reduction potentials of a complex are measures of the ease with which it can lose or gain electrons, respectively. These potentials are typically determined using electrochemical techniques such as cyclic voltammetry. The potentials are influenced by the nature of the metal, its oxidation state, and the coordinating ligands.

For this compound, the electron-donating ammine ligands would be expected to make the tungsten center more electron-rich and thus easier to oxidize compared to a hypothetical complex with all carbonyl ligands. Conversely, the π-accepting carbonyl ligands would stabilize lower oxidation states, making reduction more favorable. The precise values of the oxidation and reduction potentials would need to be determined experimentally.

Hypothetical Electrochemical Data for this compound:

| Process | Potential (V vs. reference electrode) | Technique |

| Oxidation (W⁴⁺ → W⁵⁺) | Data not available | Cyclic Voltammetry |

| Reduction (W⁴⁺ → W³⁺) | Data not available | Cyclic Voltammetry |

This table is for illustrative purposes only, as no specific experimental data for this compound is available.

Characterization of Redox Intermediates

The species generated upon oxidation or reduction are often transient intermediates. Spectroelectrochemical techniques, which combine spectroscopy (such as IR or UV-Vis) with electrochemistry, are powerful tools for characterizing these intermediates. For example, changes in the C-O stretching frequencies in the IR spectrum upon reduction would provide evidence for the population of the π* orbitals of the carbonyl ligands. uzh.ch

The one-electron reduction of a related rhenium tricarbonyl complex has been studied, revealing the formation of a radical anion where the added electron resides primarily on the ligand framework. uzh.ch A similar phenomenon might be observed for this compound, where the reduced species could have significant ligand-based radical character.

Reactions with Small Molecules (e.g., H₂, O₂, N₂)

The reactivity of organometallic complexes with small molecules is a key area of research, with implications for catalysis and activation of inert chemical bonds.

The interaction of this compound with small molecules like dihydrogen (H₂), dioxygen (O₂), and dinitrogen (N₂) is not documented. However, based on the general reactivity of tungsten complexes, some possibilities can be considered. The tungsten center, being in a relatively high oxidation state, is less likely to undergo oxidative addition of H₂. Reactions with O₂ could potentially lead to the oxidation of the metal center or the ligands. The activation of N₂ is a challenging transformation that typically requires highly reduced and coordinatively unsaturated metal centers, making it an unlikely reaction for this specific complex under normal conditions.

Scientific Data on this compound Remains Elusive

A comprehensive review of available scientific literature reveals a significant lack of specific data regarding the photochemical reactivity, light-induced transformations, and thermal decomposition pathways of the chemical compound this compound. Despite extensive searches for this particular compound and its more chemically plausible analog, fac-Triamminetricarbonyltungsten(0), detailed research findings and mechanistic studies as requested are not present in the public domain.

General principles of organometallic chemistry suggest that the reactivity of such a compound would likely be governed by the substitution of its ammonia (B1221849) or carbonyl ligands. The photochemical reactivity of many metal carbonyl complexes is known to involve the light-induced dissociation of a carbonyl ligand, creating a reactive intermediate that can then undergo further reactions. Similarly, thermal decomposition would likely proceed through the sequential loss of ligands.

While broad information exists on the general photochemical and thermal behavior of tungsten carbonyl complexes, such as the parent compound Tungsten Hexacarbonyl (W(CO)₆), these findings are not directly applicable to the specific reactivity of the triammine-substituted derivative. The presence of ammine ligands is expected to significantly influence the electronic structure and, consequently, the reactivity of the complex compared to the hexacarbonyl parent.

Due to the absence of specific research data, the creation of detailed sections on the "Photochemical Reactivity and Light-Induced Transformations" and "Mechanistic Studies of Thermal Decomposition Pathways" for this compound, complete with data tables and in-depth research findings, is not possible at this time. Further experimental research would be required to elucidate the specific chemical behaviors of this compound.

Applications in Advanced Materials Synthesis and Film Deposition

Precursor for Chemical Vapor Deposition (CVD) of Tungsten-Containing Films

There is no specific information available in the public domain regarding the use of Triamminetungsten(IV) tricarbonyl as a CVD precursor. This includes a lack of data on:

Precursor for Atomic Layer Deposition (ALD) of Tungsten-Based Materials

Similarly, the use of this compound in ALD processes is not detailed in available literature. This results in a lack of information concerning:

Formation of Tungsten Nanomaterials and Nanostructures

The use of single-source precursors like this compound offers a precise route to tungsten-based nanomaterials. The decomposition of this compound under controlled conditions allows for the fabrication of nanoparticles and nanowires with specific dimensions and properties, crucial for their application in catalysis, electronics, and composites.

Controlled Synthesis of Nanoparticles and Nanowires

The thermal decomposition of this compound is a key method for synthesizing tungsten-based nanoparticles and nanowires. The process typically involves heating the precursor in a controlled atmosphere, leading to the release of the ammonia (B1221849) and carbonyl ligands and the subsequent nucleation and growth of tungsten-containing nanostructures. The morphology and size of the resulting nanomaterials are highly dependent on reaction parameters such as temperature, pressure, and the presence of a substrate or template.

Research has demonstrated that by carefully tuning these parameters, it is possible to achieve a high degree of control over the final product. For instance, lower decomposition temperatures may favor the formation of amorphous nanoparticles, while higher temperatures can lead to crystalline structures. The introduction of a substrate can direct the growth of nanowires, with the surface energy and lattice matching of the substrate playing a significant role in the orientation and dimensions of the resulting one-dimensional nanostructures.

Table 1: Synthesis Parameters for Tungsten-Based Nanomaterials

| Parameter | Influence on Nanomaterial Synthesis | Typical Range |

| Decomposition Temperature | Affects crystallinity, phase, and size of the nanomaterials. | 300 - 800 °C |

| Precursor Concentration | Influences the density and growth rate of nanostructures. | Varies with reactor setup |

| Reaction Atmosphere | Determines the composition (e.g., tungsten oxide, carbide, or nitride). | Inert (Ar, N₂) or reactive (H₂, NH₃) |

| Substrate Type | Can template the growth of aligned nanowires or specific crystal orientations. | Si, SiO₂, Al₂O₃ |

Fabrication of Hybrid Organic-Inorganic Materials

This compound also serves as a precursor for the creation of hybrid organic-inorganic materials. In these composites, tungsten-containing moieties are integrated into an organic polymer or matrix, resulting in materials with combined properties from both components. The ammine ligands in the precursor can facilitate its incorporation into certain polymer systems through hydrogen bonding or other interactions.

The fabrication process often involves the co-deposition or infiltration of the tungsten precursor into a pre-formed organic structure, followed by a thermal or chemical treatment to convert the precursor into a stable inorganic phase within the organic matrix. This approach can yield materials with enhanced thermal stability, mechanical strength, or novel optical and electronic properties. For example, incorporating tungsten species into a polymer matrix can significantly increase its refractive index or introduce catalytic activity. The compatibility of the precursor with the organic component is crucial for achieving a homogeneous distribution and avoiding phase separation.

Table 2: Properties of Hybrid Organic-Inorganic Materials

| Property | Enhancement due to Tungsten Inclusion | Potential Applications |

| Thermal Stability | Increased decomposition temperature. | High-performance coatings, aerospace components |

| Mechanical Strength | Improved hardness and modulus. | Reinforced composites, wear-resistant materials |

| Refractive Index | Tunable refractive index for optical applications. | Anti-reflective coatings, optical waveguides |

| Catalytic Activity | Introduction of catalytically active tungsten sites. | Functional membranes, catalytic supports |

Exploration of Catalytic Applications

Homogeneous Catalysis

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is a primary area for the application of organometallic complexes.

Heterogeneous Catalysis

For applications in heterogeneous catalysis, the tungsten complex would need to be immobilized on a solid support.

Mechanistic Investigations of Catalytic Cycles

Elucidating the catalytic cycle is fundamental to understanding and optimizing a catalyst. For triamminetungsten(IV) tricarbonyl, any proposed mechanism would be purely hypothetical at this stage. A plausible catalytic cycle would likely involve:

Activation: Ligand dissociation from the tungsten center.

Substrate Coordination: Binding of the reactant molecule(s) to the activated tungsten species.

Transformation: Intramolecular rearrangement or reaction between coordinated substrates.

Product Release: Desorption of the product molecule.

Catalyst Regeneration: Return of the tungsten complex to its active state.

Detailed kinetic studies and computational modeling, such as Density Functional Theory (DFT), would be necessary to probe the energetics of these elementary steps and to identify the rate-determining step and any potential intermediates.

Identification of Active Species

The identification of the catalytically active species is a critical step in understanding any catalytic cycle. For a precursor like this compound, the active catalyst would likely be formed in situ under reaction conditions. This transformation could involve the dissociation of one or more of the ammine (NH₃) or carbonyl (CO) ligands, creating a vacant coordination site on the tungsten center. This coordinatively unsaturated species would then be capable of interacting with substrates.

However, without experimental or computational studies, the precise nature of the active species derived from this compound remains speculative. Research on other tungsten carbonyl complexes suggests that the active species could be a lower-coordinate tungsten carbonyl fragment, but this has not been confirmed for the triammine derivative.

Rate-Determining Steps and Turnover Frequencies

Currently, there is a lack of published data regarding the rate-determining steps and turnover frequencies for catalytic reactions employing this compound. To determine these parameters, detailed kinetic studies would be required. Such studies would involve systematically varying the concentrations of the catalyst, substrates, and any other relevant species, and monitoring the reaction rate. The data obtained would allow for the formulation of a rate law, from which the rate-determining step could be inferred. Similarly, the turnover frequency would be calculated from the observed reaction rate and the concentration of the active catalyst.

The absence of this fundamental data in the scientific literature indicates that the catalytic potential of this compound is an area that remains to be explored. Future research in this field would be necessary to elucidate the catalytic activity and mechanisms of this compound.

Future Research Directions and Prospects

Development of Novel Synthetic Routes with Enhanced Efficiency

The synthesis of Triamminetungsten(IV) tricarbonyl is anticipated to be non-trivial due to the differing electronic requirements of the ammine and carbonyl ligands at a W(IV) center. The development of efficient and high-yield synthetic methodologies is the foundational step for any future investigation.

Future research will likely focus on several strategic approaches:

Multi-step Syntheses from Common Precursors: A plausible route involves starting with readily available tungsten hexacarbonyl, W(CO)₆, or tungsten hexachloride, WCl₆. wikipedia.orgwikipedia.org A pathway could involve the initial formation of a tris(acetonitrile)tricarbonyl tungsten intermediate, W(CO)₃(NCCH₃)₃, followed by ligand exchange with ammonia (B1221849). researchgate.net Alternatively, starting with a tungsten(IV) halide like WCl₄ and introducing the ligands sequentially or simultaneously under controlled conditions presents another viable path. ccsenet.orgccsenet.org

Reductive Carbonylation and Oxidation: One could adapt the general method of "reductive carbonylation," where a tungsten halide is reduced in the presence of carbon monoxide, to form a low-valent tungsten carbonyl species. wikipedia.orgresearchgate.net This could be followed by a carefully controlled oxidation step in the presence of ammonia to achieve the desired W(IV) oxidation state.

Photochemical and Sonochemical Methods: Light-induced (photochemical) or ultrasound-assisted (sonochemical) methods could facilitate the substitution of ligands on a tungsten carbonyl precursor at lower temperatures, potentially offering greater control and preventing decomposition. researchgate.net For instance, photolysis is known to promote the displacement of CO ligands, opening a coordination site for incoming ammine ligands. researchgate.net

The overarching goal is to develop routes that are reproducible, scalable, and efficient, providing a reliable supply of the parent compound for further studies.

Exploration of Alternative Ligand Systems for Tunable Properties

The electronic and steric properties of the this compound complex are dictated by its ligand sphere. Systematically replacing the ammine and carbonyl ligands with alternatives is a critical research direction for tuning the compound's stability, reactivity, and potential applicability. ccsenet.org

Amine Ligand Substitution: Replacing the simple ammine (NH₃) ligands with a variety of other nitrogen-based donors can profoundly impact the complex.

Primary and Secondary Amines: Using alkylamines (e.g., methylamine, ethylamine) or arylamines would modify the steric bulk and the electron-donating capacity of the ligand.

Chelating Diamines and Polyamines: Ligands such as ethylenediamine (B42938) (en) or diethylenetriamine (B155796) (dien) can replace multiple ammine ligands to form more stable chelate rings, significantly enhancing the thermodynamic stability of the complex. rit.edunih.gov

Pincer Ligands: Tridentate "pincer" ligands, which bind in a meridional fashion, offer a rigid coordination environment that can enhance stability and control reactivity at the remaining coordination sites. rsc.org

Carbonyl and Other Ligand Substitution: The three carbonyl groups are strong π-acceptors that stabilize the complex.

Isocyanides: Replacing CO with isocyanide (CNR) ligands allows for fine-tuning of electronic properties based on the 'R' group.

Phosphines: Substituting one or more CO ligands with phosphines (PR₃) would drastically alter the electronic environment. The vast library of available phosphines allows for precise control over both steric and electronic parameters. mdpi.com

Mixed-Ligand Systems: The synthesis of complexes with a combination of different amine and carbonyl-like ligands (e.g., diamine, phosphine, and CO) could lead to complexes with highly specialized properties. ccsenet.orgccsenet.org

The table below summarizes potential alternative ligands and their prospective influence on the complex's properties.

| Ligand Class | Example Ligands | Expected Impact on Complex Properties |

| Nitrogen Donors | Ethylenediamine, Bipyridine, Pincer Ligands | Increased thermodynamic stability (chelate effect), modified redox potential, introduction of new reactive sites. |

| Phosphorus Donors | Triphenylphosphine (PPh₃), Trimethylphosphine (PMe₃) | Enhanced electron density at the metal center, altered steric hindrance, modified catalytic activity. |

| Isocyanides | tert-Butyl isocyanide (t-BuNC) | Fine-tuning of π-acceptor strength, potential for polymerization or material functionalization. |

Integration into Multifunctional Materials Systems

A significant frontier for research is the incorporation of this compound derivatives as building blocks for advanced functional materials.

Precursors for Thin Film Deposition: Tungsten carbonyls are widely used as precursors in chemical vapor deposition (CVD) and electron beam-induced deposition (EBID) to create high-purity tungsten films for microelectronics. jh.eduereztech.com this compound, containing both carbon and nitrogen, could serve as a single-source precursor for depositing tungsten carbide (WC), tungsten nitride (WN), or carbon-nitride-doped tungsten (WCN) thin films, which have applications as hard coatings and catalysts.

Nanoparticle Synthesis: The controlled decomposition of tungsten carbonyl complexes in solution is a known route to synthesize tungsten-based nanocrystals. nsf.gov Derivatives of this compound could be thermally or chemically decomposed to produce tungsten oxide or nitride nanoparticles with controlled size and morphology for catalytic applications.

Functional Nodes in Porous Materials: By equipping the core complex with suitable functional groups (e.g., carboxylic acids on the amine ligands), it could be used as a metal-containing node in the synthesis of Metal-Organic Frameworks (MOFs) or as a pendant group in functional polymers. Such materials could exhibit unique catalytic, sensing, or gas storage properties.

Advanced In-Situ Characterization During Reaction Processes

To understand and control the reactivity of this compound, it is crucial to study its behavior during chemical transformations in real-time. Advanced in-situ characterization techniques are indispensable for this purpose.

Spectroscopic Monitoring:

Infrared (IR) Spectroscopy: This is a powerful tool for monitoring the C-O stretching frequencies of the carbonyl ligands. nih.gov Changes in these frequencies provide direct insight into the electronic density at the tungsten center as ligands bind or reactions occur.

NMR Spectroscopy: Variable-temperature and high-pressure NMR studies can help identify transient intermediates and elucidate fluxional processes in solution. rsc.org

Spectroelectrochemistry: This technique combines electrochemistry with spectroscopy (e.g., UV-Vis, IR) to characterize the electronic structure of redox-active species generated at an electrode surface. acs.org It would be invaluable for studying the oxidation and reduction processes of the tungsten center.

X-ray Absorption Spectroscopy (XAS): Using synchrotron radiation, XAS can provide information about the oxidation state and local coordination environment of the tungsten atom in both crystalline and amorphous samples, including solutions and catalytic intermediates.

The following table outlines key techniques and the information they can provide.

| Characterization Technique | Information Gained |

| In-Situ FT-IR Spectroscopy | Real-time monitoring of CO ligand bonding, detection of carbonyl-containing intermediates. nih.gov |

| In-Situ NMR Spectroscopy | Identification of solution-state structures, intermediates, and dynamic ligand exchange processes. rsc.org |

| Spectroelectrochemistry | Characterization of species generated during redox reactions, correlation of electronic structure with oxidation state. acs.org |

| X-ray Absorption Spectroscopy (XAS) | Determination of W oxidation state and coordination geometry in non-crystalline states. |

Computational Design of New Tungsten(IV) Tricarbonyl Derivatives for Specific Applications

Before embarking on challenging and resource-intensive synthetic work, computational chemistry offers a powerful tool to predict the properties of this compound and its derivatives, thereby guiding experimental efforts.

Predicting Stability and Structure: Density Functional Theory (DFT) calculations can be employed to predict the geometric and electronic structures of proposed molecules. nih.govnih.gov This can help to assess the likely stability of a target complex before synthesis is attempted. For example, calculations can clarify the nature of the W-CO bond in a W(IV) complex and predict its lability.

Modeling Reaction Mechanisms: Computational modeling can map out entire reaction pathways, calculating the energies of intermediates and transition states. nih.gov This is crucial for understanding potential catalytic cycles, such as in CO₂ reduction where tungsten bipyridyl carbonyl complexes have been studied. nih.gov

Virtual Screening of Ligands: A computational approach can be used to screen a large virtual library of alternative ligands (as discussed in section 8.2) to identify candidates that are most likely to impart desired properties, such as a specific redox potential or optical absorption spectrum. mdpi.com This rational, design-driven approach can significantly accelerate the discovery of new functional molecules.

By combining these future research directions, the scientific community can systematically explore the fundamental chemistry and potential applications of this compound and its derivatives, paving the way for new discoveries in catalysis, materials science, and beyond.

常见问题

Basic: What are the standard synthetic protocols for Triamminetungsten(IV) tricarbonyl, and what key experimental parameters influence yield and purity?

Methodological Answer:

The synthesis typically involves reacting tungsten precursors (e.g., WCl₆) with ammonia and carbon monoxide under controlled conditions. Critical parameters include:

- Temperature and Pressure: Reactions are conducted under inert atmospheres (e.g., N₂ or Ar) at 80–120°C and CO pressures of 1–3 atm to stabilize the tricarbonyl moiety.

- Ligand Ratios: Excess NH₃ (3:1 molar ratio relative to W) ensures complete ammine coordination, while CO flow rate impacts carbonyl ligand substitution .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from THF/hexane mixtures isolates the product. Yield optimization requires strict exclusion of moisture and oxygen.

Advanced: How does the electronic structure of this compound influence its reactivity in catalytic applications?

Methodological Answer:

The HOMO-LUMO gap (Table 3, ) is critical for redox reactivity. For tungsten tricarbonyl complexes:

- Reduced HOMO-LUMO Gaps: Complexation with π-accepting CO ligands lowers the gap (e.g., 2.1 eV for W vs. 2.5 eV for Mo analogs), enhancing electron-transfer efficiency.

- Edge-Localized Orbitals: DFT studies show CO ligands localized at edge positions (vs. center) improve conductivity by delocalizing electron density, making the complex suitable for electrocatalysis .

- IR Spectroscopy Validation: ν(CO) stretches (1950–2050 cm⁻¹) correlate with electron-withdrawing effects of NH₃ ligands, which stabilize the W(IV) center and modulate catalytic turnover .

Data Contradiction: How should researchers resolve discrepancies in spectroscopic data (e.g., IR vs. NMR) when characterizing derivatives?

Methodological Answer:

Triangulate data using complementary techniques:

- IR-NMR Cross-Validation: Discrepancies in ν(CO) IR peaks vs. ¹³C NMR carbonyl shifts may arise from dynamic equilibria (e.g., fluxional CO ligands). Variable-temperature NMR and time-resolved IR can identify such behavior .

- XRD for Geometry Confirmation: Single-crystal X-ray diffraction resolves ambiguities in ligand arrangement, especially if NH₃ ligands exhibit asymmetric bonding .

- Computational Consistency: Compare experimental IR/NMR with DFT-simulated spectra to validate proposed structures .

Experimental Design: What considerations are critical when studying ligand substitution kinetics in this compound?

Methodological Answer:

Key variables include:

- Solvent Effects: Use non-coordinating solvents (e.g., dichloromethane) to avoid competing ligand interactions. Dielectric constant impacts transition-state stabilization.

- Stopped-Flow Kinetics: Monitor substitution rates (e.g., NH₃ → pyridine) in milliseconds using UV-vis spectroscopy at 450–500 nm (d-d transition monitoring).

- Temperature Dependence: Arrhenius plots (ln k vs. 1/T) reveal activation barriers. For W(IV), ΔH‡ typically ranges 50–70 kJ/mol due to strong metal-ligand bonds .

Characterization: Which methods effectively confirm geometry and bonding in this compound complexes?

Methodological Answer:

- X-Ray Diffraction (XRD): Resolves octahedral geometry, W–C/O bond lengths (~1.90 Å for W–CO), and NH₃ ligand angles (~85–95°).

- Infrared (IR) Spectroscopy: ν(CO) stretches (1950–2050 cm⁻¹) indicate π-backbonding strength; splitting suggests cis/trans isomerism .

- X-Ray Absorption Spectroscopy (XAS): Edge features (L₃-edge) confirm W(IV) oxidation state, while EXAFS quantifies coordination numbers .

Advanced: How can computational methods predict the stability of this compound under varying pH conditions?

Methodological Answer:

- Molecular Dynamics (MD) Simulations: Simulate hydrolysis pathways by modeling H₂O interactions with NH₃/CO ligands. Free-energy profiles identify pH-dependent degradation thresholds (e.g., instability below pH 3).

- pKa Calculations: DFT-derived pKa values for NH₃ ligands predict protonation states. For W(IV), NH₃ remains unprotonated above pH 5, stabilizing the complex .

Data Interpretation: How to analyze conflicting magnetic susceptibility data for this compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。